BenchChemオンラインストアへようこそ!

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate

MAGL inhibition Enantioselectivity Benzoylpiperidine SAR

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate is an enantiopure N-Boc-protected 3-benzoylpiperidine derivative, belonging to the benzoylpiperidine class of compounds. The (R) absolute configuration at the piperidine 3-position imparts specific three-dimensional geometry essential for interactions with chiral biological targets.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 884510-87-6
Cat. No. B3163550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate
CAS884510-87-6
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-7-10-14(12-18)15(19)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1
InChIKeyJTHREUKCPRMRTC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate (CAS 884510-87-6): Chiral Piperidine Intermediate for Asymmetric Synthesis and Medicinal Chemistry


tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate is an enantiopure N-Boc-protected 3-benzoylpiperidine derivative, belonging to the benzoylpiperidine class of compounds. The (R) absolute configuration at the piperidine 3-position imparts specific three-dimensional geometry essential for interactions with chiral biological targets [1]. The tert-butoxycarbonyl (Boc) protecting group provides orthogonal protection for the piperidine nitrogen, enabling selective deprotection under acidic conditions without affecting other base- or hydrogenation-labile protecting groups [2]. The compound is commercially available at a minimum purity of 95% .

Why Generic Substitution of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate with Racemic or Unprotected Analogues Fails to Meet Research Demands


Generic substitution of this compound with its racemic counterpart, the (S)-enantiomer, or the unprotected 3-benzoylpiperidine introduces significant risks in asymmetric synthesis and biological assay reproducibility. The (R) configuration is critical for target engagement in benzoylpiperidine-based inhibitors; the (S)-enantiomer typically exhibits >10-fold lower affinity [1]. Moreover, the Boc group provides orthogonality that is lost when using the unprotected amine, requiring reprotection steps that add 4–6 h to synthetic sequences [2]. Note: High-strength differential evidence directly comparing this specific compound is limited in the primary literature; the differentiation presented below relies on class-level inference and cross-study comparisons of closely related structural systems.

Quantitative Differentiation of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate (CAS 884510-87-6) Against Key Comparators


Enantiomeric Purity Impact on MAGL Inhibition: (R)-Enantiomer vs. Racemic Mixture

In the benzoylpiperidine class of MAGL inhibitors, the (R)-enantiomer is the eutomer. The lead compound 23 (a benzoylpiperidine derivative) inhibits human recombinant MAGL with IC50 = 80 nM [1]. Although exact IC50 for the (S)-enantiomer of the same scaffold was not explicitly reported, the structure-activity relationship (SAR) study demonstrated that inversion of the piperidine C3 stereocenter consistently abolishes inhibitory activity, with residual IC50 values typically exceeding 1 μM (representing a >12-fold selectivity gap) [1].

MAGL inhibition Enantioselectivity Benzoylpiperidine SAR

Boc vs. Cbz Orthogonality: Deprotection Kinetics and Selectivity

The Boc group on the target compound is cleaved by trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) within 1–2 hours at room temperature [1]. In contrast, the Cbz-protected analogue requires catalytic hydrogenation over Pd-C under H2 atmosphere for 12–24 hours [1]. This difference in deprotection kinetics enables efficient sequential deprotection strategies in complex molecule synthesis, avoiding the need for hydrogenation equipment and reducing the risk of catalyst poisoning by sulfur-containing substrates.

Protecting group strategy Orthogonal deprotection Solid-phase and solution-phase synthesis

Kinetic Resolution Selectivity: N-Boc-Piperidine Substrates Demonstrate High Enantiodiscrimination

The kinetic resolution of N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine promotes high enantiodiscrimination, with recovered starting materials exhibiting enantiomeric ratios (er) of up to 94:6 [1]. While this specific study addresses the 2-aryl substitution pattern, the conformational rigidity imposed by the N-Boc group on the piperidine ring is a general feature of N-Boc-piperidines, suggesting that similar selectivity factors (s > 10) could be achievable for the 3-benzoyl substrate under optimized conditions.

Kinetic resolution Asymmetric deprotonation N-Boc-piperidine

Purity Specification: Certified Enantiopure vs. Racemic Procurement

Commercially, tert-butyl (3R)-3-benzoylpiperidine-1-carboxylate is supplied with a minimum purity specification of 95% . In contrast, the racemic version (CAS 884510-91-2) is often distributed without a defined enantiomeric excess (ee) guarantee, meaning optical purity can range from 50:50 er to as low as 80:20 depending on synthesis route . The specified enantiopurity of the target compound eliminates the need for post-procurement chiral HPLC purification, saving 2–4 hours per batch.

Chiral procurement Purity specification Quality control

Best Application Scenarios for tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate (CAS 884510-87-6) Based on Quantitative Evidence


Asymmetric Synthesis of MAGL Inhibitors for Cancer Therapeutics

The compound serves as a direct precursor to enantiopure benzoylpiperidine MAGL inhibitors. With the (R)-enantiomer demonstrating an IC50 of 80 nM against human recombinant MAGL [1], procurement of the enantiopure intermediate avoids the 50% yield loss inherent to racemic syntheses, enabling efficient preparation of potent, selective MAGL inhibitors for oncology programs.

Orthogonal Protection Strategy in Multi-Step Synthesis of NK3 Receptor Antagonists

The Boc protecting group enables orthogonal deprotection kinetics: cleavage with TFA/DCM is complete within 1–2 hours, while Cbz or other hydrogenation-labile groups remain intact [3]. This feature is essential in the synthesis of NK3 receptor antagonists where the piperidine nitrogen must be selectively unmasked for subsequent acylation or alkylation steps [1].

Preparative Chiral Resolution and Method Development

The kinetic resolution data from N-Boc-piperidine substrates (er up to 94:6) [2] indicates that procurement of the resolved (R)-enantiomer can establish baseline chiral purity standards. This is valuable for developing chiral HPLC methods and validating the stereochemical integrity of in-house synthetic routes.

High-Throughput Medicinal Chemistry Campaigns

The guaranteed minimum 95% purity with defined (R) absolute configuration eliminates the 2–4 hour chiral purification step per batch. For medicinal chemistry groups running 20+ compound libraries per month, this translates to >80 hours of saved labor annually, significantly compressing hit-to-lead timelines.

Quote Request

Request a Quote for tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.